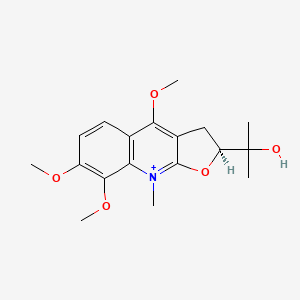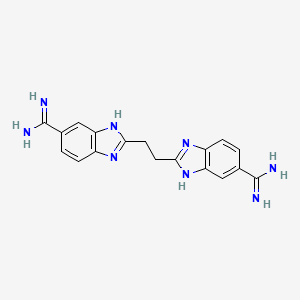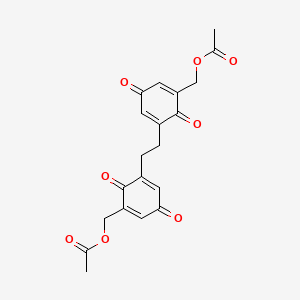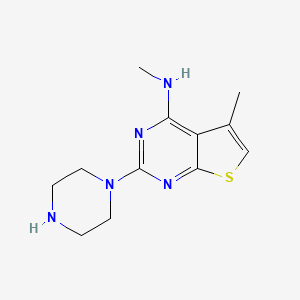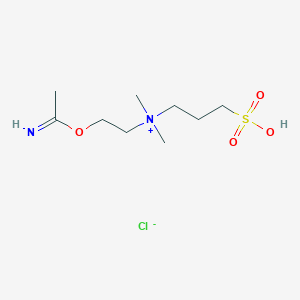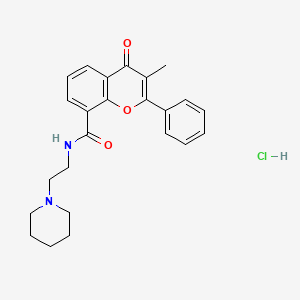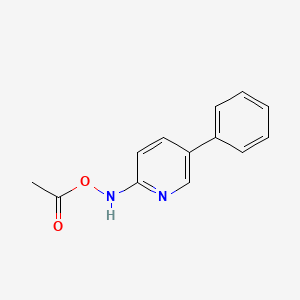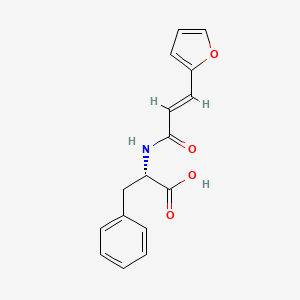
N-(3-(2-Furyl)acryloyl)phenylalanine
Vue d'ensemble
Description
N-(3-(2-Furyl)acryloyl)phenylalanine is a chemical compound that acts as a substrate for angiotensin converting enzyme (ACE) and is used in inhibitory assays of ACE . It is also used in the continuous spectrophotometric assay of ACE .
Synthesis Analysis
The synthesis of N-(3-(2-Furyl)acryloyl)phenylalanine involves several steps . The process starts with the reaction of thionyl chloride with diglycine in ethanol to obtain diglycine ethyl ester hydrochloride. This is followed by dissolving N-(3-(2-Furyl)acryloyl)phenylalanine and diglycine ethyl ester hydrochloride in dichloromethane, and reacting under the conditions of organic base and condensing agent to obtain N-(3-(2-Furyl)acryloyl)phenylalanine ethyl ester. The final step involves dissolving N-(3-(2-Furyl)acryloyl)phenylalanine ethyl ester in an organic solvent, and hydrolyzing under alkaline conditions to obtain N-(3-(2-Furyl)acryloyl)phenylalanine .Molecular Structure Analysis
The molecular formula of N-(3-(2-Furyl)acryloyl)phenylalanine is C16H15NO4 . The molecular weight is 285.26 .Physical And Chemical Properties Analysis
N-(3-(2-Furyl)acryloyl)phenylalanine has a melting point of 245 °C (dec.) (lit.) and a boiling point of 842.3±65.0 °C (Predicted). Its density is 1.321±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique
Enzyme Activation and Inhibition Studies : This compound has been used in the study of enzyme kinetics, particularly in the context of enzymes like thermolysin and Pseudomonas aeruginosa elastase. It has been found to exhibit substrate inhibition characteristics in some cases, and its hydrolysis kinetics have been studied in detail (Poncz, 1988), (Inouye et al., 1996), (Inouye et al., 1997).
Proton Inventory in Enzymatic Reactions : Research has been conducted on the solvent isotope effect of D2O on carboxypeptidase Y-catalyzed hydrolysis of this compound, providing insights into the number of protons transferred during the rate-determining step of these enzymatic reactions (Kunugi et al., 1986).
Peptide Synthesis and Polymerization Studies : It has been used as a substrate in peptide synthesis studies, particularly in the context of enzymatic amination and peptide formation under various conditions such as high pressure and specific pH levels (Shima et al., 1987), (Kunugi et al., 1989).
Angiotensin Converting Enzyme Inhibitory Activity : The compound has been used in the development of high-throughput methods for determining angiotensin converting enzyme (ACE) inhibitory activity. This is particularly relevant in the context of hypertension and cardiovascular diseases (Ding Qing, 2012).
Exploration of Kinetic Effects of Metal Ions on Enzymes : Studies have also looked into the effects of metal ions like cobalt on enzyme activities, using this compound as a substrate (Hashida & Inouye, 2007).
Biochemical Studies and Spectrophotometric Identification : It has been employed in biochemical studies for the spectrophotometric identification of enzyme active sites and to understand the regulation of kinetic and equilibrium properties of enzymes (Malhotra & Bernhard, 1968).
Polymer Science Applications : The compound has been used in controlled radical polymerization studies, particularly in the synthesis of homopolymers with specific molecular characteristics (Mori et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/b9-8+/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMRHXUZHXEHBK-VFNNOXKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4950-66-7 | |
| Record name | N-(3-(2-Furyl)acryloyl)phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004950667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1196836.png)
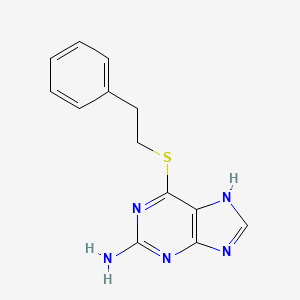
![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1196839.png)


